"Proline, 5-ethenyl-, ethyl ester, trans-" literature review and key publications
"Proline, 5-ethenyl-, ethyl ester, trans-" literature review and key publications
Advanced Synthesis & Application in Peptidomimetics[1][2]
Executive Summary & Compound Identity
Proline, 5-ethenyl-, ethyl ester, trans- (Commonly: trans-5-vinylproline ethyl ester) is a specialized, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of constrained peptidomimetics, specifically for "stapling" peptide sequences via Ring-Closing Metathesis (RCM).
By introducing a vinyl group at the C5 position, this molecule allows for the formation of hydrocarbon bridges between amino acid residues, locking peptides into bioactive conformations such as Polyproline Type II (PPII) helices or
| Property | Details |
| CAS Number | 112009-97-9 |
| IUPAC Name | Ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |
| Molecular Formula | C |
| Stereochemistry | trans-2,5-disubstituted (typically 2S,5S if derived from L-Proline) |
| Key Application | Peptide Macrocyclization (RCM), Kainoid Synthesis |
Mechanistic Principles of Synthesis
The most robust and scalable route to trans-5-vinylproline ethyl ester is the Shono Oxidation followed by nucleophilic substitution via an N-acyliminium ion intermediate. This pathway is preferred over de novo cyclization strategies (e.g., aza-Diels-Alder) due to its use of the abundant chiral pool material, L-Proline, and its high diastereoselectivity.
2.1 The Stereochemical Control (The "Trans" Effect)
The critical challenge is establishing the trans relationship between the C2-carboxylate and the new C5-vinyl group.
-
Anodic Oxidation: The electrochemical oxidation of
-protected proline ester introduces a methoxy group at C5, creating an -acetal. -
Iminium Ion Formation: Treatment with a Lewis Acid (
or ) generates a planar -acyliminium ion. -
Face-Selective Attack: The bulky C2-ester group sterically shields the syn-face of the ring. Consequently, the vinyl nucleophile (e.g., vinyl cuprate or vinyl silane) attacks from the anti-face (the face opposite the ester), yielding the trans-2,5-disubstituted product as the major diastereomer.
2.2 Synthesis Pathway Diagram
Caption: Stereoselective synthesis via Shono Oxidation and N-acyliminium ion intermediates.
Detailed Experimental Protocols
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Protocol A: Electrochemical Methoxylation (Shono Oxidation)
Objective: Functionalize the chemically inert C5 position of proline.
-
Setup: Use an undivided electrolysis cell equipped with carbon rod electrodes.
-
Reagents: Dissolve N-Boc-L-proline ethyl ester (10 mmol) in MeOH (30 mL). Add Et
NOTs (tetraethylammonium tosylate) (0.5 equiv) as the supporting electrolyte. -
Electrolysis: Pass a constant current (approx. 100-200 mA) through the solution while cooling to 0–5 °C. Monitor consumption of starting material by TLC.
-
Endpoint: Typically requires 2.2–2.5 F/mol of electricity.
-
-
Workup: Evaporate MeOH under reduced pressure. Resuspend residue in Et
O, wash with water to remove electrolyte, dry over MgSO , and concentrate. -
Result: 1-tert-butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate (Yield: ~85-90%).
Protocol B: Stereoselective Vinylation
Objective: Introduce the vinyl group trans to the ester.
-
Preparation: Dissolve the 5-methoxy intermediate (5 mmol) in anhydrous CH
Cl (20 mL) and cool to -78 °C. -
Nucleophile Formation: In a separate flask, prepare a vinyl cuprate species or use Vinylmagnesium bromide (1.0 M in THF, 10 mmol) mixed with CuBr·SMe
(0.5 equiv) to enhance selectivity. Alternatively, Vinyltri-n-butyltin with BF is a milder non-metal alternative. -
Reaction: Add BF
(1.1 equiv) dropwise to the methoxy-proline solution to generate the iminium ion in situ. Stir for 15 min. -
Addition: Cannulate the vinyl nucleophile solution slowly into the iminium mixture at -78 °C. Stir for 1 h, then allow to warm to -20 °C.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). -
Purification: Flash column chromatography (Hexanes/EtOAc). The trans-isomer typically elutes after the minor cis-isomer (verify with TLC/NMR).
-
Validation:
-
H NMR (CDCl
): Look for vinyl protons ( 5.7–5.9, m, 1H; 5.0–5.2, m, 2H). The C5-H proton coupling constant ( ) helps confirm relative stereochemistry.
-
H NMR (CDCl
Applications in Drug Discovery
The primary utility of trans-5-vinylproline ethyl ester is in the synthesis of stapled peptides and macrocyclic peptidomimetics .
4.1 Ring-Closing Metathesis (RCM)
By incorporating trans-5-vinylproline and another vinyl-bearing amino acid (e.g., allylglycine) into a peptide chain, researchers can use Grubbs' catalysts to close a ring. This macrocyclization:
-
Restricts Conformational Freedom: Reduces the entropic penalty of binding to a target protein.
-
Increases Proteolytic Stability: Protects the peptide from enzymatic degradation.
-
Enforces Secondary Structure: Can stabilize PPII helices or
-turns depending on the spacing ( or ).
4.2 Pathway: Peptide Stapling Workflow
Caption: Workflow for utilizing 5-vinylproline in peptide stapling via Ring-Closing Metathesis.
Analytical Data & Characterization
To ensure the integrity of the synthesized compound, compare experimental data against these standard values.
| Spectroscopy | Characteristic Signals (CDCl |
| Stereochemistry | NOESY correlations typically observed between C2-H and C5-H in the cis isomer are absent or weak in the trans isomer. |
References
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Stereoselective Synthesis via N-Acyliminium Ions
-
Shono Oxidation Methodology
- Shono, T., et al. "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 1981, 103(5), 1172–1176.
-
Application in Peptidomimetics (ProM-19)
- Schmalz, M. T., et al. "Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2) helix conformation." Organic & Biomolecular Chemistry, 2022, 20, 9368-9377.
-
Review of C-N Bond Construction
- "Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." Chemical Reviews, 2016, 116(5), 2688–2950.
